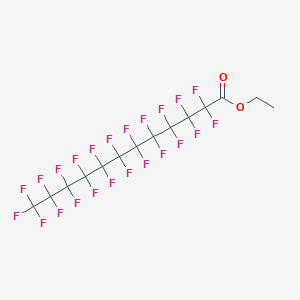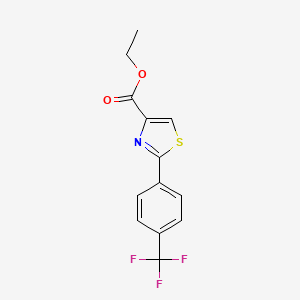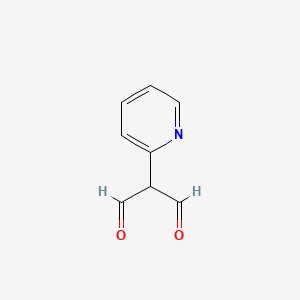
(R)-(-)-1-Methoxy-2-propanol
概要
説明
®-(-)-1-Methoxy-2-propanol, also known as ®-1-methoxypropan-2-ol, is a chiral secondary alcohol with the molecular formula C4H10O2. It is a clear, colorless liquid with a mild odor and is commonly used as a solvent in various industrial applications. The compound is notable for its optical activity, with a specific rotation of -22° (20°C, c=10, CHCl3) .
準備方法
Synthetic Routes and Reaction Conditions
®-(-)-1-Methoxy-2-propanol can be synthesized through the hydrolysis of ®-1-methoxy-2-propyl-acetate in the presence of Candida antarctica lipase B . This enzymatic reaction is highly specific and yields the desired chiral alcohol with high enantiomeric purity.
Industrial Production Methods
Industrial production of ®-(-)-1-Methoxy-2-propanol typically involves the catalytic hydrogenation of propylene oxide in the presence of methanol. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
®-(-)-1-Methoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ®-1-methoxy-2-propanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: It can be reduced to ®-1-methoxy-2-propanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: ®-1-methoxy-2-propanone.
Reduction: ®-1-methoxy-2-propanol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
®-(-)-1-Methoxy-2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of chiral intermediates for pharmaceuticals.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of coatings, inks, and cleaning agents
作用機序
The mechanism of action of ®-(-)-1-Methoxy-2-propanol involves its interaction with various molecular targets. As a solvent, it facilitates the dissolution and reaction of other compounds. In enzymatic reactions, it acts as a substrate for specific enzymes, leading to the formation of chiral products. The compound’s optical activity is due to its chiral center, which interacts differently with polarized light .
類似化合物との比較
Similar Compounds
(S)-(+)-1-Methoxy-2-propanol: The enantiomer of ®-(-)-1-Methoxy-2-propanol, with similar chemical properties but opposite optical rotation.
1-Methoxy-2-propanol: The racemic mixture of both enantiomers.
Methoxyacetone: A structurally similar compound with different functional groups.
Uniqueness
®-(-)-1-Methoxy-2-propanol is unique due to its high enantiomeric purity and specific optical rotation. Its chiral nature makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds .
特性
IUPAC Name |
(2R)-1-methoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-4(5)3-6-2/h4-5H,3H2,1-2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXJGSRGQADJSQ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4984-22-9 | |
| Record name | (R)-(-)-1-Methoxy-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (R)-(-)-1-Methoxy-2-propanol involved in the chiral resolution process described in the paper?
A1: The paper discusses a novel method for chiral resolution that involves the enzymatic transesterification of racemic mixtures. While this compound is not the primary focus of the research, it is produced as one of the desired enantiopure products in the model reaction. The reaction utilizes a lipase enzyme to selectively transesterify (R,S)-1-n-butoxy-2-propanol with (R,S)-1-methoxy-2-acetoxypropane. This process yields (R)-1-n-butoxy-2-acetoxypropane and This compound, separating the desired enantiomers from the racemic starting materials. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)






![N-[1-(4-propylphenyl)ethylidene]hydroxylamine](/img/structure/B1301792.png)




![1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B1301800.png)

